![molecular formula C7H13N3 B1359229 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine CAS No. 852227-87-3](/img/structure/B1359229.png)
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine” is a compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Synthesis Analysis
Pyrazoles and their derivatives can be synthesized through various methods . For instance, Lim et al. reported on synthesizing a series of 5-amino-N-(1H-pyrazol-4-yl)-pyrazolo-[1,5-a]pyrimidine-3-carboxamides as IRAK4 inhibitors .Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions due to their structure that enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety, such as N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine, have been recognized for their potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles and their significant in vitro activity against Leishmania major promastigote forms, with one compound showing a lower binding free energy in the LmPTR1 pocket, indicative of a desirable fitting pattern .
Pharmacological Effects
Pyrazole derivatives are known for their diverse pharmacological effects. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . While specific studies on N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine may be limited, the general pharmacological profile of pyrazole compounds suggests potential applications in these areas.
Molecular Simulation Studies
The compound’s potential interaction with biological targets can be explored through molecular simulation studies. Such studies help justify the observed biological activities by analyzing the binding patterns and energies within target sites .
Chemical Synthesis and Characterization
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine serves as a building block in chemical synthesis. Its structure can be verified using techniques like elemental microanalysis, FTIR, and 1H NMR .
Mécanisme D'action
Orientations Futures
The future directions in the research of pyrazole derivatives could involve the synthesis of new derivatives with different substituents to explore their biological activities. Additionally, more studies could be conducted to understand their mechanisms of action and to optimize their properties for potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-4-7(5-8-2)10(3)9-6/h4,8H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFXSJNRLYKMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629686 |
Source


|
| Record name | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine | |
CAS RN |
852227-87-3 |
Source


|
| Record name | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


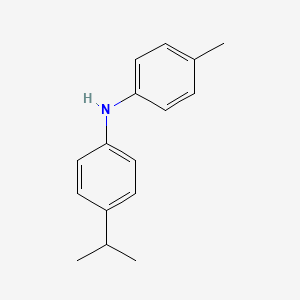


![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)
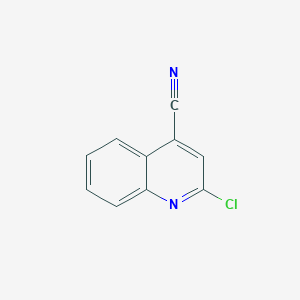
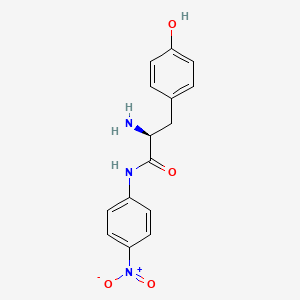
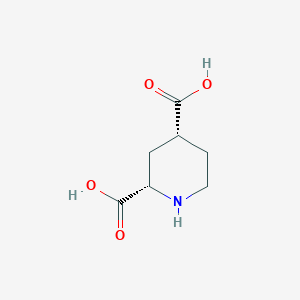
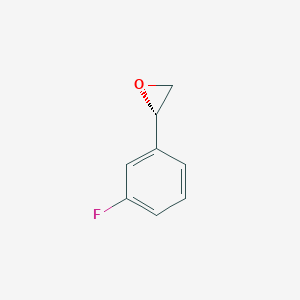
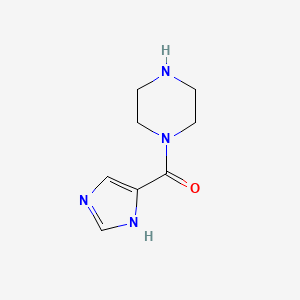
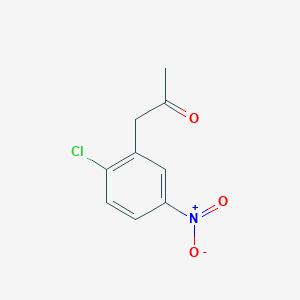

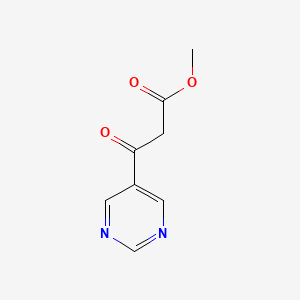
![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)